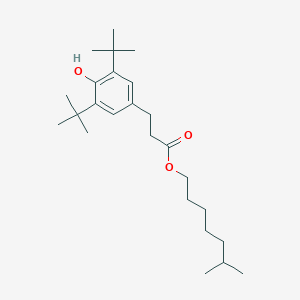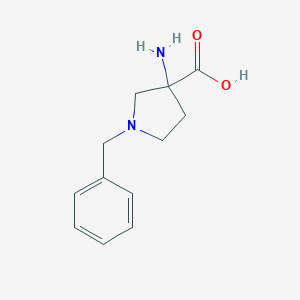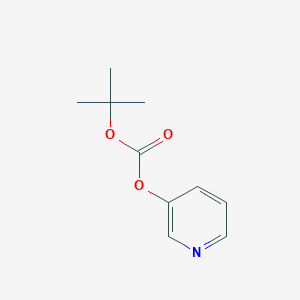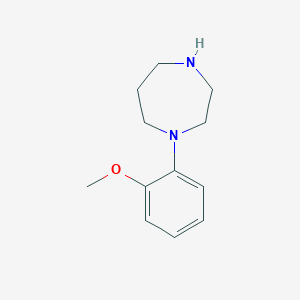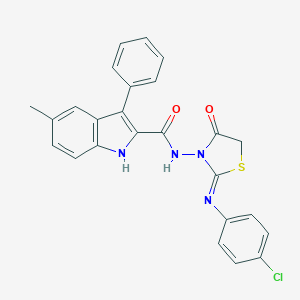
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide, also known as CTPI, is a chemical compound that has been widely studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been studied for its potential applications in various scientific research fields, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disease research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been studied for its potential neuroprotective effects and ability to improve cognitive function. In inflammation research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. Another advantage is its potential neuroprotective effects and ability to improve cognitive function. However, one limitation of using N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide. One direction is to further investigate its potential applications in cancer treatment, neurodegenerative diseases, and inflammation. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, future research could focus on developing more effective methods for administering N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide in experimental settings, in order to overcome its limited solubility in water.
Synthesemethoden
The synthesis of N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide involves a multi-step process that begins with the reaction of 4-chloroaniline and 2-bromoacetic acid to form 2-(4-chlorophenylamino)acetic acid. This intermediate is then reacted with thiosemicarbazide to form 2-(4-chlorophenylamino)-4-thiazolidinone. The final step involves the reaction of 2-(4-chlorophenylamino)-4-thiazolidinone with 5-methyl-3-phenyl-1H-indole-2-carboxylic acid to form N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide.
Eigenschaften
CAS-Nummer |
148372-33-2 |
|---|---|
Produktname |
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide |
Molekularformel |
C25H19ClN4O2S |
Molekulargewicht |
475 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2S/c1-15-7-12-20-19(13-15)22(16-5-3-2-4-6-16)23(28-20)24(32)29-30-21(31)14-33-25(30)27-18-10-8-17(26)9-11-18/h2-13,28H,14H2,1H3,(H,29,32) |
InChI-Schlüssel |
AEWUMTMRXCZQMA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN4C(=O)CSC4=NC5=CC=C(C=C5)Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN4C(=O)CSC4=NC5=CC=C(C=C5)Cl |
Synonyme |
N-[2-(4-chlorophenyl)imino-4-oxo-thiazolidin-3-yl]-5-methyl-3-phenyl-1 H-indole-2-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




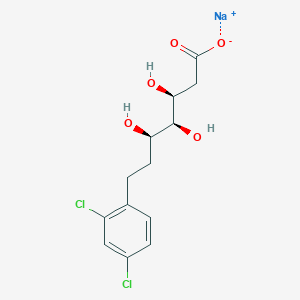
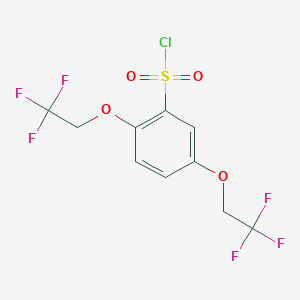

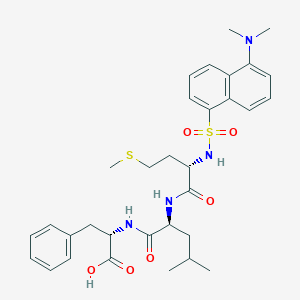
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)

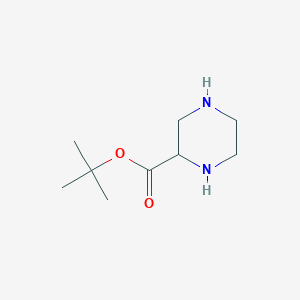
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)
